![molecular formula C24H25ClFN3OS B2525501 3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321788-63-9](/img/structure/B2525501.png)
3-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic molecule that has been studied for its potential inhibitory effects on tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . The synthesis process is designed to establish profitable contact with the catalytic site of tyrosinase .Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety, which is an important structural feature that improves the inhibition of tyrosinase . Docking analysis supports the high potency of this compound compared to reference compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of two precursors under Hantzsch thiazole synthesis conditions . This reaction yields the new compound .Applications De Recherche Scientifique
Antimicrobial Activity
Research on similar compounds has demonstrated potential antimicrobial activities. Mishra and Chundawat (2019) synthesized a series of compounds, including ones with piperazine and fluorophenyl groups, which showed potent activity against gram-negative bacterial strain P. aeruginosa and good inhibitory activity against S. aureus, H2 against P. aeruginosa, and F4 against E. coli. These compounds also showed good inhibitory activity against fungal strain C. albicans (Mishra & Chundawat, 2019).
Antidepressant Properties
Another study by Martínez et al. (2001) explored new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. This research highlights the relevance of such compounds in developing treatments for depression, showcasing their potential dual mechanism of action (Martínez et al., 2001).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) discussed the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, which exhibited promising antiviral activities and potent antimicrobial activity. Such findings suggest the chemical's utility in antiviral and antimicrobial research applications (Reddy et al., 2013).
Neuroleptic Agents
Research into compounds with structural similarities, including piperazine and fluorophenyl groups, indicates their potential as neuroleptic agents. A novel class of potential central nervous system agents, 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, demonstrated neuroleptic-like activity, suggesting these compounds' relevance in studying neurological disorders (Hino et al., 1988).
Antifungal Activity
Wieczorek et al. (2014) investigated the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its boronic acid analogue, revealing higher inhibitory activity towards filamentous fungi than standard antibiotics. This underscores the importance of such compounds in antifungal research (Wieczorek et al., 2014).
Mécanisme D'action
Orientations Futures
The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications . The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature that could be leveraged in future research to improve the inhibition of tyrosinase .
Propriétés
IUPAC Name |
3-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)18-4-2-5-19(25)16-18)23(22-6-3-15-31-22)29-13-11-28(12-14-29)21-9-7-20(26)8-10-21/h2-10,15-17,23H,11-14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQLHZBWRYBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2525420.png)
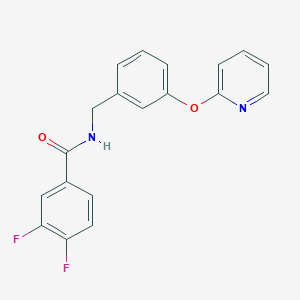
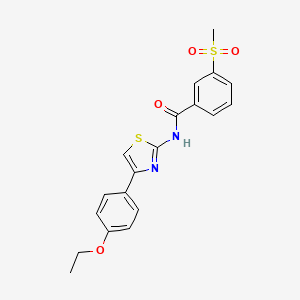

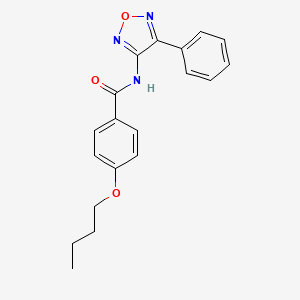
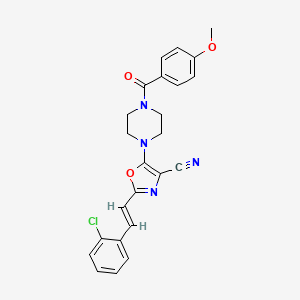
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2525430.png)

![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2525433.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-naphthalen-2-ylacetamide;hydrochloride](/img/structure/B2525434.png)
![5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2525439.png)
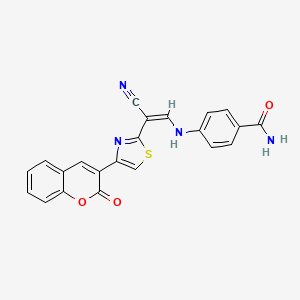
![2-[2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide](/img/structure/B2525441.png)